molecular formula C7H9ClN2O B2775485 4-Chloro-5-(2-methoxyethyl)pyrimidine CAS No. 1403567-25-8

4-Chloro-5-(2-methoxyethyl)pyrimidine

Cat. No.: B2775485
CAS No.: 1403567-25-8
M. Wt: 172.61
InChI Key: RNHIAGWRDYRQLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-5-(2-methoxyethyl)pyrimidine is a heterocyclic organic compound with the molecular formula C7H9ClN2O It is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the 4th position and a 2-methoxyethyl group at the 5th position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-(2-methoxyethyl)pyrimidine typically involves the chlorination of a pyrimidine precursor followed by the introduction of the 2-methoxyethyl group. One common method involves the reaction of 4-chloropyrimidine with 2-methoxyethanol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-(2-methoxyethyl)pyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 4th position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, or thiourea are commonly used under mild to moderate temperatures.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

    Oxidation: Aldehydes, carboxylic acids, or ketones.

    Reduction: Dihydropyrimidine derivatives.

Scientific Research Applications

4-Chloro-5-(2-methoxyethyl)pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with antiviral, antibacterial, or anticancer properties.

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Industrial Applications: It is used in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-5-(2-methoxyethyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The presence of the chlorine atom and the methoxyethyl group can influence its binding affinity and selectivity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-5-methylpyrimidine: Similar structure but with a methyl group instead of a methoxyethyl group.

    4-Chloro-5-ethylpyrimidine: Contains an ethyl group at the 5th position.

    4-Chloro-5-(2-hydroxyethyl)pyrimidine: Has a hydroxyethyl group instead of a methoxyethyl group.

Uniqueness

4-Chloro-5-(2-methoxyethyl)pyrimidine is unique due to the presence of the methoxyethyl group, which can impart different chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of novel compounds with specific desired activities.

Properties

IUPAC Name

4-chloro-5-(2-methoxyethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c1-11-3-2-6-4-9-5-10-7(6)8/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNHIAGWRDYRQLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=CN=CN=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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